

Application Notes: Acridine Orange for In Vitro Cell Staining

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Compound of Interest

Compound Name: HC Yellow no. 10

Cat. No.: B026556

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Introduction

Acridine Orange is a metachromatic fluorescent dye that is cell-permeable and interacts with nucleic acids. In live cells, it stains the nucleus and cytoplasm, emitting green and faint red fluorescence, respectively. In apoptotic or dead cells with compromised membrane integrity, it stains the nucleus and condensed chromatin more intensely, producing a bright green or yellow-green fluorescence. This differential staining pattern allows for the assessment of cell viability, apoptosis, and cell cycle status.

Physicochemical & Fluorescent Properties

| Property | Value |
|--------------------------------------|--|
| Chemical Name | N,N,N',N'-Tetramethylacridine-3,6-diamine |
| Molecular Formula | C ₁₇ H ₁₉ N ₃ |
| Molecular Weight | 265.35 g/mol |
| Excitation (max, bound to dsDNA) | 502 nm |
| Emission (max, bound to dsDNA) | 525 nm (Green) |
| Excitation (max, bound to ssDNA/RNA) | 460 nm |
| Emission (max, bound to ssDNA/RNA) | 650 nm (Red) |
| Solubility | Water, Ethanol |

Cytotoxicity and Recommended Concentrations

The optimal concentration of Acridine Orange for cell staining is typically low to minimize cytotoxicity. For short-term live-cell imaging, concentrations between 1-5 μ M are commonly used.

| Cell Line | Application | Recommended Concentration | Incubation Time |
|-----------|-------------------------------------|------------------------------|-----------------|
| HeLa | Live Cell Imaging | 1 μ g/mL (~3.7 μ M) | 15 minutes |
| Jurkat | Apoptosis Assay (Flow Cytometry) | 1 μ M | 15 minutes |
| A549 | Cell Cycle Analysis | 5 μ g/mL (~18.8 μ M) | 30 minutes |
| HepG2 | Viability Staining | 1-5 μ M | 10-20 minutes |

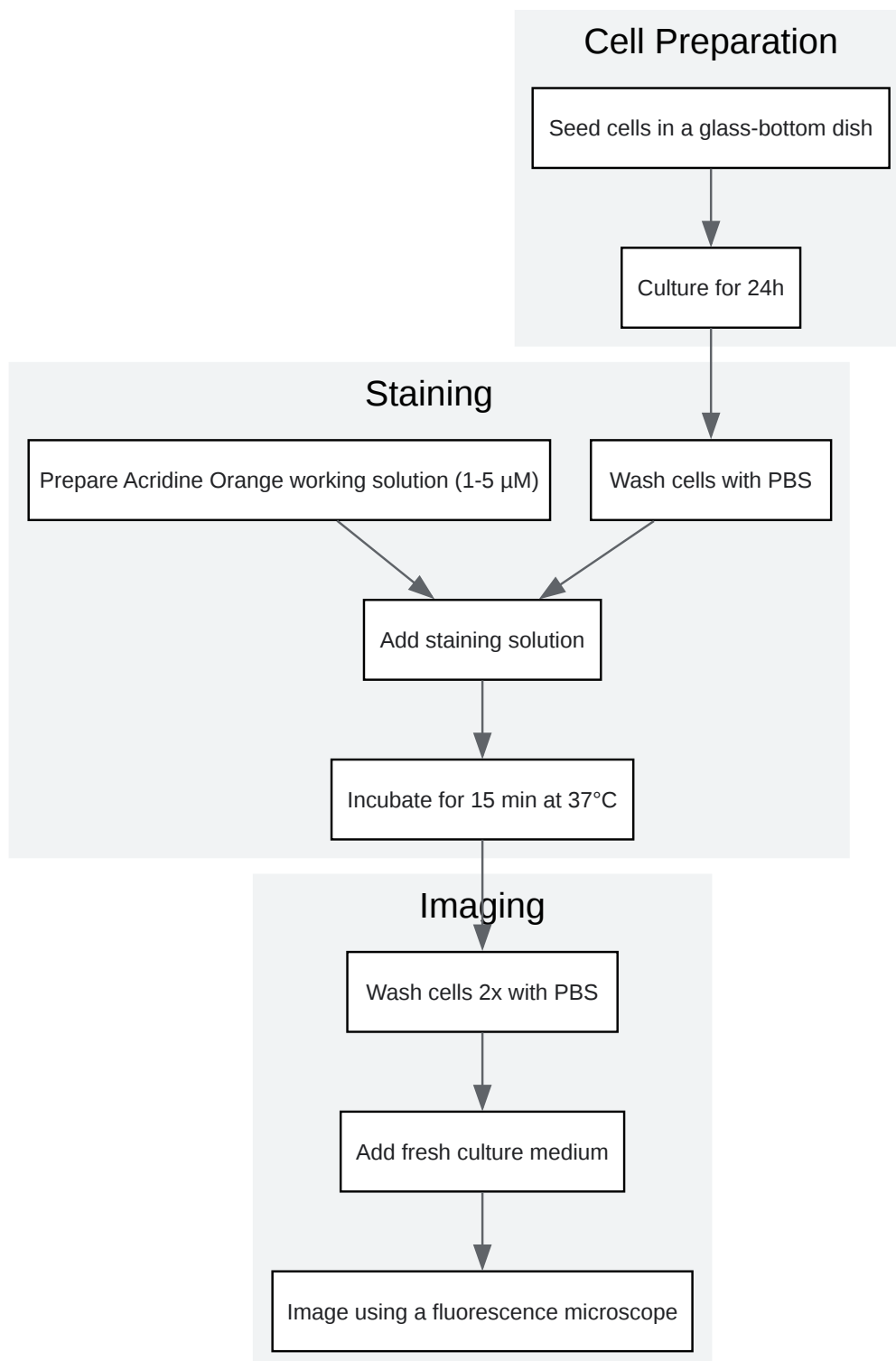
Experimental Protocols

1. Live Cell Viability Staining for Fluorescence Microscopy

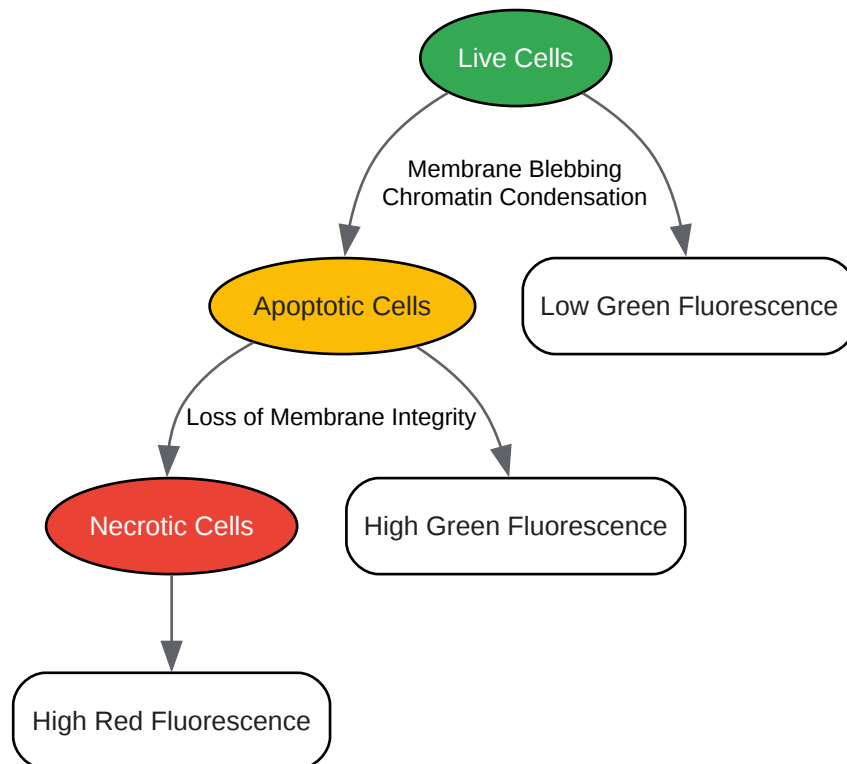
This protocol describes the use of Acridine Orange to differentiate between live and dead cells based on membrane integrity.

Experimental Workflow

Live Cell Viability Staining Workflow



Cell State Differentiation with Acridine Orange



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